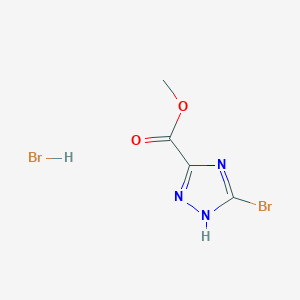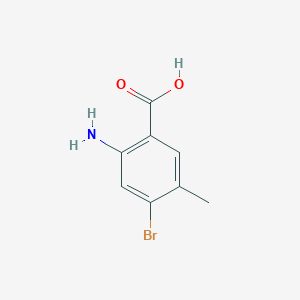![molecular formula C7H14ClN B1653003 2-Azabicyclo[3.2.1]octane hydrochloride CAS No. 16994-01-7](/img/structure/B1653003.png)
2-Azabicyclo[3.2.1]octane hydrochloride
Overview
Description
2-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .
Mechanism of Action
Target of Action
2-Azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocycle . It has been found to inhibit the intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity . NAAA is a promising target for managing the inflammatory response under disabling conditions .
Mode of Action
The exact mode of action of 2-Azabicyclo[32It is known to interact with its target, naaa, and inhibit its activity . This interaction and the resulting changes in the activity of NAAA are believed to be key to its potential therapeutic effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The unique structure of this compound, which includes a bicyclic architecture, may influence its pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions that affect the stability of the compound, such as temperature and pH, could potentially influence its efficacy. Additionally, factors such as the presence of other molecules could impact the compound’s interaction with its target .
Biochemical Analysis
Biochemical Properties
The 2-Azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . Specific enzymes, proteins, and other biomolecules that 2-Azabicyclo[3.2.1]octane hydrochloride interacts with are not mentioned in the available literature.
Molecular Mechanism
The assembly of the 2-azabicyclo [3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.1]octane hydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For example, the deprotonation and irradiation of an oxaziridine intermediate can lead to the formation of azabicyclo[3.2.1]octane hydroxamic acids, which can then be reduced to obtain the corresponding azabicyclo[3.2.1]octane amides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow chemistry and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the unique bicyclic structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Mitsunobu reaction can be used to activate primary alcohols, leading to intramolecular nitrogen nucleophilic attack and the formation of the desired bicyclic structure .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reduction of azabicyclo[3.2.1]octane hydroxamic acids can yield azabicyclo[3.2.1]octane amides .
Scientific Research Applications
2-Azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules. In biology and medicine, it has been explored for its potential as a pharmacologically active compound with applications in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Azabicyclo[3.2.1]octane hydrochloride include other nitrogen-containing heterocycles with bicyclic structures, such as 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride .
Uniqueness: What sets this compound apart from similar compounds is its specific bicyclic architecture and the presence of a nitrogen atom within the ring system. This unique structure contributes to its distinct chemical reactivity and pharmacological properties .
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-5-6(1)3-4-8-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEWCCOKDMZBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-01-7 | |
| Record name | 2-Azabicyclo[3.2.1]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16994-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B1652927.png)


![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)

![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B1652937.png)


![(3-Methyl-2-phenylazetidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone](/img/structure/B1652942.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfonyl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1652943.png)
